PSMA targeting peptide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Prostate-specific membrane antigen (PSMA) targeting peptides are specialized compounds designed to bind specifically to PSMA, a type II transmembrane glycoprotein predominantly expressed in prostate cancer cellsThese peptides are utilized in both diagnostic imaging and therapeutic applications for prostate cancer due to their high specificity and affinity for PSMA .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: PSMA targeting peptides are typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of PSMA targeting peptides involves large-scale SPPS using automated peptide synthesizers. The process is optimized for high yield and purity, often involving additional purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .

Análisis De Reacciones Químicas

Types of Reactions: PSMA targeting peptides can undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents under controlled conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific functional groups present in the PSMA targeting peptide and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

PSMA targeting peptides have a wide range of scientific research applications, including:

Chemistry: Used as molecular probes to study the binding interactions with PSMA and other related targets.

Biology: Employed in cell-based assays to investigate the expression and function of PSMA in prostate cancer cells.

Medicine: Utilized in diagnostic imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT) to detect prostate cancer lesions. .

Mecanismo De Acción

The mechanism of action of PSMA targeting peptides involves their high affinity binding to the extracellular domain of PSMA. Upon binding, the peptide-PSMA complex undergoes endocytosis, allowing the internalization of the peptide into the cancer cell. This process facilitates the delivery of diagnostic or therapeutic agents directly to the target cells. The binding of PSMA targeting peptides to PSMA also activates downstream signaling pathways, such as the phosphoinositide 3-kinase (PI3K) pathway, which plays a role in cell survival and proliferation .

Comparación Con Compuestos Similares

Folate Hydrolase Inhibitors: Compounds that inhibit the enzymatic activity of PSMA, similar to PSMA targeting peptides.

Glutamate Carboxypeptidase II Inhibitors: Another class of inhibitors targeting the same enzyme as PSMA targeting peptides.

Radiolabeled PSMA Ligands: Used in diagnostic imaging and radiotherapy, similar to PSMA targeting peptides.

Uniqueness: PSMA targeting peptides are unique due to their high specificity and affinity for PSMA, which allows for precise targeting of prostate cancer cells. Unlike other inhibitors or ligands, these peptides can be easily modified to enhance their binding properties and reduce off-target effects. Additionally, their small size and ease of synthesis make them highly versatile for various applications in research and clinical settings .

Propiedades

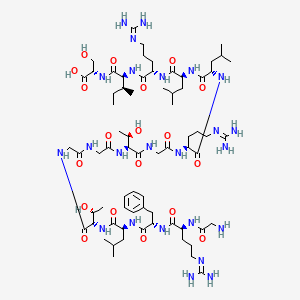

Fórmula molecular |

C70H122N24O19 |

|---|---|

Peso molecular |

1603.9 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C70H122N24O19/c1-11-38(8)54(66(111)91-49(34-95)67(112)113)93-59(104)44(22-17-25-80-70(76)77)86-60(105)45(26-35(2)3)88-61(106)46(27-36(4)5)87-58(103)43(21-16-24-79-69(74)75)85-52(100)33-83-64(109)55(39(9)96)92-53(101)32-81-51(99)31-82-65(110)56(40(10)97)94-63(108)47(28-37(6)7)89-62(107)48(29-41-18-13-12-14-19-41)90-57(102)42(84-50(98)30-71)20-15-23-78-68(72)73/h12-14,18-19,35-40,42-49,54-56,95-97H,11,15-17,20-34,71H2,1-10H3,(H,81,99)(H,82,110)(H,83,109)(H,84,98)(H,85,100)(H,86,105)(H,87,103)(H,88,106)(H,89,107)(H,90,102)(H,91,111)(H,92,101)(H,93,104)(H,94,108)(H,112,113)(H4,72,73,78)(H4,74,75,79)(H4,76,77,80)/t38-,39+,40+,42-,43-,44-,45-,46-,47-,48-,49-,54-,55-,56-/m0/s1 |

Clave InChI |

AECUZSSDIDVFNL-GJZOFASJSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN |

SMILES canónico |

CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)CN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.